molecular formula C21H26N2O4 B11609811 methyl (4Z)-4-[4-(dimethylamino)benzylidene]-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-[4-(dimethylamino)benzylidene]-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11609811
M. Wt: 370.4 g/mol
InChI Key: HETILLMYZSPZBJ-PDGQHHTCSA-N
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Description

Methyl (4Z)-4-[4-(dimethylamino)benzylidene]-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound It features a pyrrole ring, a tetrahydrofuran moiety, and a dimethylamino benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-4-[4-(dimethylamino)benzylidene]-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Tetrahydrofuran Moiety: This step may involve the use of tetrahydrofuran derivatives under acidic or basic conditions.

    Attachment of the Dimethylamino Benzylidene Group: This can be done through a condensation reaction between a dimethylamino benzaldehyde and the pyrrole derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-4-[4-(dimethylamino)benzylidene]-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology and Medicine

In biology and medicine, derivatives of this compound might exhibit biological activity, making them potential candidates for drug development. They could be studied for their effects on various biological pathways and targets.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of methyl (4Z)-4-[4-(dimethylamino)benzylidene]-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

methyl (4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-methyl-5-oxo-1-(oxolan-2-ylmethyl)pyrrole-3-carboxylate

InChI

InChI=1S/C21H26N2O4/c1-14-19(21(25)26-4)18(12-15-7-9-16(10-8-15)22(2)3)20(24)23(14)13-17-6-5-11-27-17/h7-10,12,17H,5-6,11,13H2,1-4H3/b18-12-

InChI Key

HETILLMYZSPZBJ-PDGQHHTCSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC=C(C=C2)N(C)C)/C(=O)N1CC3CCCO3)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=C(C=C2)N(C)C)C(=O)N1CC3CCCO3)C(=O)OC

Origin of Product

United States

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